{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate
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Overview
Description
{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate is a complex organic compound with the molecular formula C18H23NO4 and a molecular weight of 317.38 g/mol . This compound features a unique structure combining a furan ring, an adamantane core, and a carbamoyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of furan-2-carbaldehyde with an appropriate amine to form a Schiff base, which is then reduced to yield the corresponding amine. This amine is then reacted with adamantane-1-carboxylic acid chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbamoyl group can produce the corresponding amine .
Scientific Research Applications
{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the adamantane core provides structural rigidity. The carbamoyl group can form hydrogen bonds with active site residues, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the adamantane core and carbamoyl group.
Adamantane-1-carboxylic acid: Contains the adamantane core but lacks the furan ring and carbamoyl group.
Carbamoyl derivatives: Various compounds with carbamoyl groups but different core structures.
Uniqueness
The uniqueness of {[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate lies in its combination of a furan ring, an adamantane core, and a carbamoyl group. This combination imparts unique chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for '{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate' involves the reaction of furan-2-ylmethanol with adamantane-1-carboxylic acid, followed by the formation of the carbamate derivative using methyl chloroformate. The resulting intermediate is then reacted with the methyl ester of the same carboxylic acid to yield the final product.", "Starting Materials": [ "Furan-2-ylmethanol", "Adamantane-1-carboxylic acid", "Methyl chloroformate", "Methyl ester of adamantane-1-carboxylic acid" ], "Reaction": [ "Step 1: Furan-2-ylmethanol is reacted with adamantane-1-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the corresponding carboxylic acid derivative.", "Step 2: The resulting carboxylic acid derivative is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the carbamate derivative.", "Step 3: The carbamate derivative is then reacted with the methyl ester of adamantane-1-carboxylic acid in the presence of a base such as sodium hydride to yield the final product, '{[(furan-2-yl)methyl]carbamoyl}methyl adamantane-1-carboxylate'." ] } | |
CAS No. |
380487-05-8 |
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 |
Purity |
95 |
Origin of Product |
United States |
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